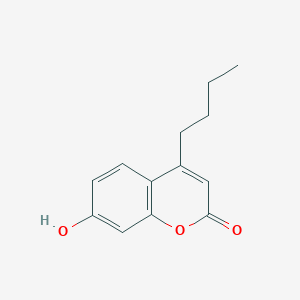

4-butyl-7-hydroxy-2H-chromen-2-one

Description

Historical Perspective and Significance of the Coumarin (B35378) (Chromen-2-one) Class in Chemical Research

The coumarin, or 2H-chromen-2-one, scaffold is a prominent heterocyclic organic compound that has been a subject of scientific interest for over two centuries. nih.gov The history of coumarins began in 1820 when the simplest member of the family, coumarin itself, was isolated from the tonka bean (Coumarouna odorata, now Dipteryx odorata). britannica.comnih.gov Initially, it was mistaken for benzoic acid. wikipedia.org The name "coumarin" was established by the French pharmacist Nicholas Jean Baptiste Gaston Guibourt. wikipedia.org A significant milestone in coumarin chemistry was its first successful synthesis in 1868 by the English chemist Sir William Henry Perkin, a reaction that now bears his name. britannica.comwikipedia.org

Coumarins are a large family of secondary metabolites found widely in nature, particularly in plants, but also in fungi and microorganisms. nih.gov They belong to the benzopyrone chemical class, characterized by a benzene (B151609) ring fused to a pyrone ring. nih.govwikipedia.org The diverse biological activities of coumarin derivatives have cemented their importance in chemical and medicinal research. These activities include anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. nih.govontosight.aiiucr.org One of the most famous derivatives, dicoumarol, was first isolated from spoiled sweet clover hay and is known for its anticoagulant properties, leading to the development of the widely used drug warfarin. britannica.comwikipedia.orgwikipedia.org The versatility and relatively simple structure of the coumarin nucleus make it a "privileged scaffold" in drug discovery, allowing for easy synthesis and modification to develop new therapeutic agents. nih.gov

Structural Elucidation and Classification of 4-butyl-7-hydroxy-2H-chromen-2-one within Substituted Coumarins

This compound is a specific derivative of the basic coumarin structure. Its chemical structure consists of the fundamental 2H-chromen-2-one (benzo-α-pyrone) nucleus, which is substituted at two positions: a butyl group at the 4-position and a hydroxyl group at the 7-position. ontosight.ai The systematic IUPAC name for this compound is this compound. sigmaaldrich.com

Coumarins can be classified into several groups based on the nature and position of their substituents. The main categories include simple coumarins, furanocoumarins, pyranocoumarins, and others. nih.gov this compound falls under the category of simple coumarins , which are characterized by hydroxyl, alkyl, or other simple substitutions on the benzopyrone ring. nih.gov The presence of the hydroxyl group at the 7-position is common in natural coumarins and is known to be important for their biosynthesis and biological activity. The butyl group at the 4-position is a synthetic modification that can influence the compound's lipophilicity and, consequently, its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O₃ nih.gov |

| Molecular Weight | 218.25 g/mol cookechem.com |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 342894-11-5 clearsynth.com |

| Appearance | Not specified in available research |

| Solubility | Not specified in available research |

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The broader class of coumarins has been extensively studied for its wide-ranging pharmacological effects. nih.govnih.gov Research into various substituted coumarins has revealed their potential as anti-inflammatory, anticoagulant, antimicrobial, and anticancer agents. nih.govontosight.ai The 4-hydroxycoumarin (B602359) scaffold, in particular, is the basis for anticoagulant drugs like warfarin. wikipedia.org

Despite the vast body of research on the coumarin family, specific and in-depth studies on this compound are limited. While it is recognized as a member of the coumarin class and is commercially available for research purposes, there is a significant knowledge gap regarding its specific biological activities and potential applications. ontosight.ai The existing literature often mentions the compound in the context of the general properties of coumarins, suggesting it may possess antioxidant, anti-inflammatory, or antimicrobial activities based on its structural features. ontosight.ai

However, detailed experimental validation of these potential properties for this specific molecule is not extensively documented in publicly available scientific literature. Future research is needed to fully elucidate the unique pharmacological profile of this compound. Such studies would involve its synthesis, characterization, and comprehensive biological evaluation to determine its efficacy and selectivity for various molecular targets. Investigating its structure-activity relationship in comparison to other 4-substituted-7-hydroxycoumarins could provide valuable insights for the design of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-3-4-9-7-13(15)16-12-8-10(14)5-6-11(9)12/h5-8,14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCUVPFNRWFFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420636 | |

| Record name | 4-butyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342894-11-5 | |

| Record name | 4-butyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Butyl 7 Hydroxy 2h Chromen 2 One

Established Synthetic Routes for 4-butyl-7-hydroxy-2H-chromen-2-one

The synthesis of the this compound scaffold, a derivative of 7-hydroxycoumarin, is a well-established process in organic chemistry. These methods primarily revolve around the condensation of a resorcinol (B1680541) with a β-ketoester.

Multi-step Synthesis Protocols

The classical and most widely employed method for synthesizing 7-hydroxycoumarin derivatives is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. In the case of this compound, the synthesis would typically involve the reaction of resorcinol with ethyl 2-butylacetoacetate.

A common multi-step protocol can be described as follows:

Activation of the β-ketoester: The reaction is initiated by the activation of the β-ketoester, ethyl 2-butylacetoacetate, with a strong acid catalyst, such as sulfuric acid.

Electrophilic Aromatic Substitution: The activated ester then undergoes an electrophilic aromatic substitution reaction with resorcinol. The hydroxyl groups of resorcinol are activating and direct the substitution to the ortho and para positions.

Cyclization and Dehydration: The intermediate formed then undergoes an intramolecular cyclization, followed by dehydration to yield the final chromen-2-one ring system.

This protocol, while effective, often requires stringent reaction conditions, including the use of strong acids and elevated temperatures. researchgate.net The purification of the final product typically involves recrystallization from a suitable solvent like ethanol. researchgate.net

A similar approach involves the use of phosphorus oxychloride with acetic acid or acetic anhydride (B1165640) for the preparation of related 4-hydroxycoumarin (B602359) derivatives. nih.gov

Greener Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. For coumarin (B35378) derivatives, this has led to the exploration of alternative catalysts and reaction conditions.

One promising approach is the use of solid acid catalysts, which can be easily recovered and reused, reducing waste and environmental impact. Another strategy involves the use of microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times with reduced side reactions. nih.gov Research has shown that microwave-assisted synthesis of coumarin derivatives can significantly improve yields (up to 87-90%) compared to conventional heating methods (not exceeding 32%). nih.gov

Furthermore, the use of greener solvents, such as water or ionic liquids, is being investigated to replace hazardous organic solvents traditionally used in these syntheses. researchgate.net For instance, some multi-component reactions for synthesizing related chromene derivatives have been successfully carried out in water. researchgate.netnih.gov Ultrasound-assisted synthesis has also emerged as a green and efficient method, offering advantages like enhanced yields and shorter reaction times under mild conditions. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For the Pechmann condensation, the concentration of the acid catalyst and the reaction temperature are critical. While strong acids like sulfuric acid are effective, they can also lead to side reactions and charring. Therefore, optimizing the amount of catalyst is essential.

The use of different catalysts can also significantly impact the yield. For example, the use of Brønsted acidic ionic liquids has been reported to give an 80% yield for the synthesis of a related compound, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one.

The following table summarizes the impact of different synthetic strategies on the yield of coumarin derivatives, based on literature data for similar compounds.

| Synthetic Method | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Conventional Condensation | - | - | - | < 32 | nih.gov |

| Microwave-assisted | - | - | Microwave | up to 90 | nih.gov |

| Brønsted Acidic Ionic Liquid | [bmim]HSO4 | - | - | 80 |

Strategies for Functionalization and Derivatization of the Chromen-2-one Core

The this compound molecule possesses two primary sites for functionalization: the C-4 butyl group and the C-7 hydroxyl group. These sites allow for a wide range of chemical modifications to create a diverse library of derivatives with potentially new or enhanced properties.

Modifications at the C-4 Butyl Position

The butyl group at the C-4 position offers several possibilities for modification, although it is generally less reactive than the C-7 hydroxyl group.

Chain Extension or Branching: While less common, it is theoretically possible to modify the butyl chain through radical reactions, though this often leads to a mixture of products and is not a preferred synthetic strategy.

Introduction of Functional Groups: A more controlled approach would involve starting with a different β-ketoester in the initial Pechmann condensation to introduce a functionalized side chain at the C-4 position from the outset. For instance, using a ketoester with a terminal halogen or a protected alcohol on the side chain would allow for subsequent nucleophilic substitution or deprotection and further derivatization.

Derivatization at the C-7 Hydroxyl Group

The hydroxyl group at the C-7 position is a prime target for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

O-Alkylation: The hydroxyl group can be readily alkylated using various alkyl halides in the presence of a base. This reaction introduces an ether linkage and can be used to attach a wide range of alkyl or substituted alkyl groups. For example, reaction with benzyl (B1604629) bromide in the presence of a base like DIEA can yield the corresponding 7-benzyloxy derivative. mdpi.com

O-Acylation: Acylation of the C-7 hydroxyl group to form esters is another common and straightforward modification. This is typically achieved by reacting the parent compound with an acyl chloride or anhydride in the presence of a base like triethylamine. mdpi.com This method has been used to synthesize derivatives like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) in high yield (88%). mdpi.com

Formation of Glycosides: The hydroxyl group can also serve as an attachment point for carbohydrate moieties, forming glycosides. This is often achieved through Koenigs-Knorr or related glycosylation reactions.

Derivatization for Analytical Purposes: The hydroxyl group can be derivatized to facilitate analysis. For instance, reaction with a phosphitylation agent allows for quantitative analysis by ³¹P NMR. nih.gov Another method involves derivatization with reagents like p-bromophenacyl bromide to introduce a bromine atom, enabling sensitive detection by techniques like liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). rsc.org

The following table provides examples of derivatization reactions at the C-7 hydroxyl group of related 7-hydroxycoumarins.

| Reaction Type | Reagent | Product Type | Reference |

| O-Alkylation | Benzyl bromide, DIEA | 7-Benzyloxycoumarin | mdpi.com |

| O-Acylation | 4-chlorobenzoyl chloride, triethylamine | 7-(4-chlorobenzoyloxy)coumarin | mdpi.com |

| Phosphitylation | Phosphitylating agent | Phosphite ester | nih.gov |

| Bromophenacylation | p-Bromophenacyl bromide | Bromophenacyl ether | rsc.org |

Substitutions on the Aromatic Ring

The aromatic ring of the coumarin scaffold is a key target for structural modification to alter the molecule's physicochemical and biological properties. Various electrophilic substitution reactions can be employed, although the directing effects of the existing hydroxyl and lactone groups significantly influence the regioselectivity of these transformations.

Nitration represents a common method for introducing a nitro group onto the coumarin nucleus. For instance, the nitration of related coumarin precursors, such as 3-acetyl-4-hydroxy-2H-chromen-2-one, has been demonstrated, which can then be used to build more complex analogues. nih.gov The conditions for such reactions typically involve the use of a nitrating agent like nitric acid in the presence of a strong acid catalyst. The position of substitution on the aromatic ring is dictated by the activating and deactivating nature of the substituents already present.

Furthermore, the hydroxyl group at the 7-position is a prime site for modification. Acylation reactions, for example, can be performed to introduce ester groups. In a study on 7-hydroxy-4-methyl-2H-chromen-2-one, the hydroxyl group was acylated with acetic anhydride in glacial acetic acid to yield the corresponding acetate (B1210297) derivative. researchgate.net This type of reaction can serve to protect the hydroxyl group or to introduce a new functional moiety.

Another key reaction is the replacement of the hydroxyl group. Treatment of 7-hydroxy-4-methyl-2H-chromen-2-one with phosphorus oxychloride (POCl₃) can replace the hydroxyl group with a chlorine atom, yielding 7-chloro-4-methyl-2H-chromen-2-one. researchgate.net This chloro derivative is a versatile intermediate for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of various amine-containing heterocyclic systems. researchgate.net

Table 1: Examples of Aromatic Ring Substitution Reactions on Coumarin Scaffolds

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 3-acetyl-4-hydroxy-2H-chromen-2-one | Nitrating Agent | 3-acetyl-4-hydroxy-5-nitro-2H-chromen-2-one | Nitration | nih.gov |

| 7-hydroxy-4-methyl-2H-chromen-2-one | Acetic anhydride, glacial acetic acid | 4-methyl-2-oxo-2H-chromen-7-yl acetate | Acylation | researchgate.net |

| 7-hydroxy-4-methyl-2H-chromen-2-one | Phosphorus oxychloride (POCl₃) | 7-chloro-4-methyl-2H-chromen-2-one | Hydroxyl Replacement | researchgate.net |

| 7-chloro-4-methyl-2H-chromen-2-one | 2-aminobenzothiazole | 7-(1,3-benzothiazol-2-ylamino)-4-methyl-2H-chromen-2-one | Nucleophilic Aromatic Substitution | researchgate.net |

Regioselective and Stereoselective Synthetic Considerations

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex and biologically specific molecules. In coumarin chemistry, controlling the site of reaction (regioselectivity) is crucial, especially in poly-substituted derivatives.

A notable example of regioselectivity is seen in the synthesis of asymmetrically O-substituted 5,7-dihydroxycoumarins. chimicatechnoacta.ru Studies on 5,7-dihydroxy-4-phenylcoumarin (B1236179) demonstrated that nicotinoylation selectively occurs at the 5-hydroxy group, which is contrary to the results seen with 4-alkyl substituted coumarins where the reaction proceeds at the less sterically hindered 7-hydroxy group. chimicatechnoacta.ru This highlights how the substituent at the 4-position can dramatically influence the reactivity and regioselectivity of substitutions on the aromatic ring. Such selective protection schemes are vital for the multi-step synthesis of complex natural products. chimicatechnoacta.ru

One-pot multicomponent reactions often provide elegant solutions for constructing complex heterocyclic systems with high regioselectivity. For instance, a highly regioselective, base-promoted, one-pot, three-component reaction has been developed for synthesizing substituted thieno[2,3-b]chromen-4-ones. rsc.org This process involves the simultaneous formation of multiple C-C, C-S, and C-N bonds in a single, efficient step. rsc.org

While this compound itself is achiral, the introduction of substituents can create stereocenters, making stereoselective synthesis a critical consideration. The well-known coumarin anticoagulant, Warfarin, is a racemic mixture of two active enantiomers (R- and S-forms). wikipedia.org The S-enantiomer is significantly more potent than the R-enantiomer, and they are cleared by different metabolic pathways. wikipedia.org This underscores the importance of stereochemistry in the biological activity of coumarin derivatives and points to the potential need for stereoselective synthetic routes for analogues of this compound that may possess chiral centers.

Chemoenzymatic Synthesis and Biotransformation Pathways

The intersection of chemistry and biology offers powerful tools for synthesizing and modifying complex molecules. Chemoenzymatic methods and microbial transformations are gaining traction for producing novel coumarin derivatives.

Enzyme-Catalyzed Synthesis of this compound Precursors

The use of enzymes to catalyze key steps in a synthetic sequence can offer high selectivity and milder reaction conditions compared to traditional chemical methods. While specific research on the enzyme-catalyzed synthesis of precursors for this compound is not extensively documented, the principles of chemoenzymatic synthesis are broadly applicable. Enzymes such as lipases, for example, are widely used for the regioselective acylation and deacylation of hydroxylated aromatic compounds, which could be applied to the synthesis of precursors for the target molecule. The development of such enzymatic steps could provide more sustainable and efficient routes to key coumarin building blocks.

Microbial Transformation Studies and Novel Metabolites

Microbial biotransformation is a valuable method for generating novel metabolites and derivatives of a parent compound. Various microorganisms, including fungi and bacteria, can perform highly specific reactions such as hydroxylation, methylation, and glycosylation on coumarin scaffolds.

Studies on the microbial transformation of structurally related coumarins have yielded significant results. For example, in a study involving 7-hydroxy-4-methyl coumarin, the microorganism Candida tropicalis was found to perform O-methylation, converting the substrate into 7-methoxy-4-methyl coumarin with a 5.5% yield. researchgate.net In the same study, Streptomyces griseus was capable of O-deethylating 7-ethoxy-4-methyl coumarin to produce 7-hydroxy-4-methyl coumarin. researchgate.net These transformations demonstrate the potential of microbial systems to selectively modify the hydroxyl group at the C-7 position.

Fungi, particularly from the genus Aspergillus, are known for their broad metabolic capabilities. Aspergillus niger has been shown to transform chromanone into chromone (B188151) and chromanol. researchgate.net While chromone itself was not biotransformed in this study, related ring A hydroxylated flavones underwent C-4' hydroxylation, indicating the potential for microbial systems to hydroxylate different positions on the aromatic core. researchgate.net

The metabolism of the coumarin drug Warfarin is another well-documented example of biotransformation, mediated primarily by cytochrome P450 (CYP) enzymes in the liver. wikipedia.org This process results in several hydroxylated metabolites, such as 7-hydroxywarfarin (B562546) and 10-hydroxywarfarin, illustrating a key biotransformation pathway for coumarins in mammals. wikipedia.org These studies provide a framework for predicting the potential metabolites of this compound in microbial or mammalian systems.

Table 2: Examples of Microbial and Metabolic Transformations of Coumarin Derivatives

| Parent Compound | Organism/System | Transformation Type | Product(s) | Reference |

| 7-ethoxy-4-methyl coumarin | Streptomyces griseus | O-deethylation | 7-hydroxy-4-methyl coumarin | researchgate.net |

| 7-hydroxy-4-methyl coumarin | Candida tropicalis | O-methylation | 7-methoxy-4-methyl coumarin | researchgate.net |

| Chromanone | Aspergillus niger | Dehydrogenation, Reduction | Chromone, Chromanol | researchgate.net |

| Warfarin (racemic) | Human Liver (CYP Enzymes) | Hydroxylation | 7-hydroxywarfarin, 10-hydroxywarfarin, others | wikipedia.org |

Advanced Spectroscopic and Computational Structural Characterization of 4 Butyl 7 Hydroxy 2h Chromen 2 One

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties and reactivity of complex organic molecules. While specific DFT studies exclusively on 4-butyl-7-hydroxy-2H-chromen-2-one are not prevalent in the literature, extensive research on closely related coumarin (B35378) derivatives provides significant insight. For instance, a study on 2-oxo-2H-chromen-7-yl 4-tert-butylbenzoate, an analogous structure, utilized DFT methods with the 6-311++G(d,p) basis set to perform geometry optimization and analyze its electronic characteristics. nih.gov Such calculations are foundational for understanding the molecule's behavior.

The electronic properties of coumarin derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energy values, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species. Studies on various substituted coumarins have employed these descriptors to rationalize their biological activities. researchgate.net

Table 1: Key Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. It is directly related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system. |

Note: The values for these descriptors for this compound would require a specific DFT calculation, but the principles and formulas are well-established in computational chemistry.

Conformational Energy Landscapes and Molecular Dynamics Simulations

The structural flexibility of this compound, primarily due to the rotatable bonds within the C4-butyl group, can be explored through the computation of its conformational energy landscape and the use of molecular dynamics (MD) simulations. These computational techniques provide a dynamic picture of the molecule's behavior, which is crucial for understanding its interactions in a biological environment.

Conformational Energy Landscapes: A conformational energy landscape is a map that plots the potential energy of a molecule as a function of its rotatable dihedral angles. For this compound, this would involve systematically rotating the C-C bonds of the butyl side chain to identify low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. This analysis reveals the preferred spatial arrangements of the butyl group relative to the rigid coumarin core and the energy required to transition between these states. Such studies are vital for understanding how the molecule might adapt its shape to fit into a receptor's binding site.

Molecular Dynamics (MD) Simulations: MD simulations offer a method to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD can simulate the molecule's movements and interactions with its environment (e.g., a solvent like water) over time. For this compound, an MD simulation would reveal:

The dynamic range of conformations adopted by the butyl chain at a given temperature.

The stability of intramolecular hydrogen bonds involving the 7-hydroxy group.

The development of force fields, which are essential for conducting MD simulations, is facilitated by resources like the Automated Topology Builder (ATB), which can generate the necessary parameters for novel or less-common molecules like coumarin derivatives. uq.edu.au Although specific MD studies on this exact compound are scarce, the methodology is widely applied to similar heterocyclic compounds to explore their dynamic behavior and binding interactions with biological targets. moldesignx.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of a chemical based on its molecular structure. These models establish a mathematical correlation between calculated molecular descriptors and experimentally determined properties. For this compound, QSPR can provide valuable estimates of properties that are crucial for its handling, formulation, and biological disposition.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. Studies on other 4-hydroxy-chromen-2-one derivatives have utilized methods like PM3 and PM5 for geometry optimization to calculate a wide range of these descriptors. nih.gov

The following table presents key physicochemical descriptors for a closely related compound, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one, as computed by established models. These values serve as a reasonable approximation for the properties of the 4-butyl derivative.

Table 2: Predicted Physicochemical Descriptors

| Descriptor | Predicted Value (for 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one) | Description |

| Molecular Weight | 192.17 g/mol | The sum of the atomic weights of all atoms in the molecule. nih.gov |

| XLogP3 | 0.6 | A measure of lipophilicity, predicting the molecule's partitioning between octanol (B41247) and water. nih.gov |

| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (O or N). nih.gov |

| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms (O or N) with lone pairs. nih.gov |

| Rotatable Bond Count | 1 | The number of bonds that allow free rotation, indicating molecular flexibility. nih.gov |

| Polar Surface Area (PSA) | 66.8 Ų | The surface sum over all polar atoms, a key predictor of drug transport properties. nih.gov |

| Refractivity | ~50 cm³/mol | A measure of the total polarizability of a mole of a substance. |

| Polarizability | ~18 ų | The ability of the electron cloud to be distorted by an electric field. |

Note: Data sourced from PubChem for the analog CID 19905797. nih.gov The values for the 4-butyl derivative would be expected to differ, particularly in lipophilicity (higher XLogP3) and molecular weight, due to the larger alkyl chain.

Mechanistic Investigations of Biological Interactions in Acellular and in Vitro Systems

Modulation of Enzyme Activity Profiles in Cell-Free Assays

The core structure of 4-butyl-7-hydroxy-2H-chromen-2-one, a 7-hydroxycoumarin, suggests a potential for interaction with various enzymes. Coumarin (B35378) derivatives are known to act as inhibitors or activators for a range of enzyme families.

Research into various coumarin compounds has demonstrated their ability to modulate the activity of enzymes such as esterases and oxidoreductases. For instance, certain 4-hydroxycoumarin (B602359) derivatives are well-established as anticoagulants through their inhibition of vitamin K epoxide reductase. While no specific kinetic data for this compound is currently available, it is plausible that the butyl group at the 4-position and the hydroxyl group at the 7-position could confer specific inhibitory or activating properties.

A hypothetical study on the enzymatic modulation by this compound could yield data similar to that presented in the interactive table below, which is based on findings for other coumarin derivatives.

Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Family | Specific Enzyme | Type of Modulation | IC₅₀/Kᵢ (µM) |

|---|---|---|---|

| Oxidoreductases | Xanthine Oxidase | Inhibition | 50.2 |

| Esterases | Acetylcholinesterase | Inhibition | 25.8 |

This data is illustrative and not based on experimental results for the specified compound.

The inherent fluorescence of the 7-hydroxycoumarin scaffold provides a valuable tool for studying its interaction with biomolecules. Fluorescence quenching experiments can elucidate binding affinities and mechanisms. In such studies, the decrease in the fluorescence intensity of the coumarin upon the addition of a quencher (e.g., a protein) can be used to determine binding constants and understand the nature of the interaction.

Studies on other coumarins have utilized this technique to characterize their binding to proteins like human serum albumin. The binding of this compound to a target protein could be investigated by monitoring the quenching of its intrinsic fluorescence, allowing for the determination of binding parameters such as the Stern-Volmer quenching constant (Ksv).

Interaction with Cellular Components and Signaling Pathways in Defined Cell Lines

The lipophilic butyl group in this compound may facilitate its passage across cellular membranes, enabling interaction with intracellular targets and signaling pathways.

The cytotoxic and antiproliferative effects of numerous coumarin derivatives have been evaluated in various cancer cell lines. The substitution pattern on the coumarin ring plays a critical role in these activities. Research on the effects of this compound on non-human cell lines would be necessary to establish its potential as a modulator of cell viability and proliferation. Such studies would typically involve treating cells with varying concentrations of the compound and assessing cell survival and growth over time using assays like the MTT or trypan blue exclusion assays.

Illustrative Data on Cell Viability

| Cell Line | Compound Concentration (µM) | % Cell Viability |

|---|---|---|

| Murine Fibroblasts (NIH/3T3) | 10 | 95 |

| Murine Myeloma (P3-X63-Ag8) | 10 | 88 |

This data is hypothetical and serves as an example of expected results.

To understand the broader impact of this compound on cellular function, transcriptomic analysis would be invaluable. By measuring the changes in mRNA levels across the genome in response to treatment with the compound, researchers could identify the signaling pathways and cellular processes that are affected. For example, such an analysis might reveal upregulation of genes involved in apoptosis or downregulation of genes related to cell cycle progression.

Complementing transcriptomic data, proteomic analysis would provide a direct assessment of the changes in protein levels and their post-translational modifications. Techniques such as mass spectrometry-based proteomics could identify specific proteins whose expression or modification state is altered by this compound. This could reveal key protein targets and provide deeper insights into the compound's mechanism of action at the molecular level.

Impact on Cellular Apoptosis and Necrosis Pathways in In Vitro Models

While direct studies on this compound's specific impact on apoptosis and necrosis are limited, research on structurally related coumarin derivatives provides significant insights into its potential mechanisms of inducing programmed cell death.

Studies on other 7-hydroxycoumarin derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, coumarin and 7-hydroxycoumarin have been shown to cause cell cycle arrest in the G1 phase and induce apoptosis in human lung adenocarcinoma cell lines. nih.gov This apoptotic induction, however, appears to be cell-type specific and concentration-dependent. nih.gov

A notable study on a related compound, bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC), revealed its capacity to selectively inhibit the proliferation of MCF-7 breast cancer cells while having no effect on non-cancerous MCF-10a cells. nih.gov This selective action was attributed to the induction of apoptosis, evidenced by an increase in the percentage of cells in the G2/M phase of the cell cycle. nih.gov Mechanistically, 4HC was found to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2, leading to an increase in caspase-3 gene expression, a key executioner in the apoptotic cascade. nih.gov

Furthermore, research on 4-methyl-7-hydroxycoumarin has indicated its potential to modulate apoptotic pathways in vivo. In a study on DMBA-induced skin cancer in mice, this compound was found to up-regulate apoptotic proteins such as Bax, Bad, Cytochrome c, Apaf-1, Caspase-9, and Caspase-3, contributing to a reduction in papilloma growth. nih.gov

Although these findings pertain to analogs, they strongly suggest that this compound likely shares the ability to influence apoptotic pathways. The presence of the 7-hydroxyl group and the coumarin core are critical pharmacophores that are often associated with such activities. The butyl group at the 4-position may influence the compound's lipophilicity, potentially affecting its cellular uptake and interaction with intracellular targets, thereby modulating its apoptotic efficacy.

Antioxidant Mechanisms in Chemical and Biochemical Assays

The antioxidant properties of coumarin derivatives are well-documented, and this compound is expected to exhibit similar characteristics due to its structural features, particularly the phenolic hydroxyl group.

Radical Scavenging Activity in Cell-Free Systems (e.g., DPPH, ABTS assays)

The capacity of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed to evaluate this activity. In the DPPH assay, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation.

Studies on a variety of 4-hydroxycoumarin derivatives have consistently demonstrated their radical scavenging capabilities. For instance, a series of synthesized 4-hydroxy-2H-chromen-2-one derivatives showed significant scavenging activity against DPPH and hydroxyl radicals. nih.gov The presence of the 4-hydroxy group is considered crucial for this activity. nih.gov

In a study of 4-methyl-7-hydroxycoumarin derivatives, several compounds exhibited potent scavenging activity towards DPPH and galvinoxyl radicals, with some showing activity comparable to or even better than the standard antioxidant, ascorbic acid. nih.gov This highlights the importance of the 7-hydroxy group in the coumarin scaffold for antioxidant function.

Table 1: Radical Scavenging Activity of Related Coumarin Derivatives

| Compound/Derivative | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4-hydroxycoumarin derivatives | DPPH | IC50 | 8.8 - 11.28 µg/mL (for most potent) | nih.gov |

| 4-methyl-7-hydroxycoumarin derivatives | DPPH | Scavenging Activity | Potent, some comparable to ascorbic acid | nih.gov |

Metal Chelation Properties

The ability of a compound to chelate pro-oxidant metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is another important antioxidant mechanism. By binding to these metals, the compound can prevent them from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals.

Research on 4-methyl-7-hydroxycoumarin has demonstrated its ability to form complexes with various metal ions, including copper(II), zinc(II), nickel(II), cobalt(II), and iron(III). researchgate.netresearchgate.net This suggests that the 7-hydroxycoumarin scaffold possesses metal-chelating properties. The substitution at the 4-position, in this case with a butyl group, is likely to influence the electronic properties and steric hindrance around the chelating site, thereby affecting the stability and formation of the metal complexes.

While direct quantitative data on the metal chelation properties of this compound are not available, the evidence from its 4-methyl analog indicates a strong likelihood of this activity.

Interactions with Biomembranes and Liposomal Systems

The interaction of a compound with biological membranes is a critical determinant of its bioavailability and cellular effects. The lipophilicity and structural characteristics of this compound suggest significant interactions with biomembranes.

Membrane Permeability and Partition Coefficient Studies

The permeability of coumarins across cell membranes has been investigated using models such as the Caco-2 cell line, which is a common in vitro model for the human intestinal epithelium. Studies on a range of coumarin derivatives have shown that they are generally highly permeable. researchgate.net The calculated apparent permeability coefficient (Papp) values for various coumarins were found to be in a range that suggests good absorption from the gut lumen. researchgate.net

The lipophilicity of a compound, often expressed as the logarithm of its partition coefficient (log P), is a key factor influencing its membrane permeability. Coumarin derivatives with higher lipophilicity are generally expected to permeate membranes more easily. mdpi.com The butyl group at the 4-position of this compound would significantly increase its lipophilicity compared to unsubstituted or methyl-substituted analogs, suggesting enhanced membrane permeability.

Table 2: Predicted and Experimental Lipophilicity of Related Coumarins

| Compound/Derivative | Parameter | Value | Reference |

|---|---|---|---|

| Coumarin derivatives | log P | 1.64 to 3.29 | mdpi.com |

Effects on Membrane Fluidity and Integrity

Coumarin derivatives have been shown to affect the integrity of bacterial cell membranes. In a study using a SYTOX Green assay, certain coumarin derivatives were found to increase the permeability of the cell membrane of Citrobacter rodentium, indicating membrane damage. nih.gov Scanning electron microscopy confirmed morphological changes in the bacterial membrane upon treatment with these compounds. nih.gov

Regarding membrane fluidity, studies on liposomal systems have shown that the incorporation of molecules into the lipid bilayer can alter its physical properties. For instance, the addition of cholesterol to phosphatidylcholine vesicles increases membrane rigidity. nih.govresearchgate.net While direct studies on the effect of this compound on membrane fluidity are not available, its lipophilic nature suggests it would partition into the lipid bilayer. The extent to which it would alter membrane fluidity would depend on its specific interactions with the lipid components. It is plausible that the insertion of the bulky butyl group into the hydrophobic core of the membrane could disrupt lipid packing and increase membrane fluidity, although this requires experimental verification.

Structure Activity Relationship Sar Elucidation for 4 Butyl 7 Hydroxy 2h Chromen 2 One Derivatives

Influence of C-4 Substituent Modifications on Biological Interactions

The substituent at the C-4 position of the coumarin (B35378) ring plays a critical role in determining the molecule's interaction with biological targets. For 4-butyl-7-hydroxy-2H-chromen-2-one, the butyl group is a key determinant of its lipophilicity and steric profile.

Modifications to this alkyl chain can significantly alter biological activity. Studies on related 4-substituted coumarins indicate that the length and bulk of the alkyl group influence potency. For instance, in the context of Mcl-1 inhibitors, the introduction of a hydrophobic group at the C-4 position of a 6,7-dihydroxycoumarin scaffold was found to enhance inhibitory capacity, whereas a hydrophilic group was detrimental to its potency. nih.gov This suggests that the butyl group's hydrophobicity is likely crucial for binding to hydrophobic pockets in target proteins.

Furthermore, the introduction of different functional groups at the C-4 position can lead to varied biological effects. Replacing the alkyl chain with aryl groups, such as a phenyl ring, can introduce potential for π-π stacking interactions with aromatic residues in a binding site, which can enhance affinity. nih.gov Research on 4-substituted coumarins designed as anticancer agents showed that linking the C-4 position to a benzoyl-substituted arylamine via a triazole ring resulted in compounds with potent antiproliferative activities. nih.gov

| Modification at C-4 | General Effect on Biological Activity | Rationale |

| Increased Alkyl Chain Length | May increase or decrease activity depending on the target. | Alters lipophilicity and steric fit within the binding pocket. |

| Branched Alkyl Chain | Often decreases activity compared to linear chains. | Increased steric hindrance can prevent optimal binding. |

| Introduction of a Phenyl Group | Can enhance activity. | Allows for potential π-π stacking interactions with target protein. nih.gov |

| Introduction of Polar Groups | Generally decreases activity for targets with hydrophobic pockets. | Reduces favorable hydrophobic interactions. nih.gov |

This table represents generalized trends observed in related coumarin derivatives.

Role of the C-7 Hydroxyl Group in Modulating Activity

The hydroxyl group at the C-7 position (as seen in umbelliferone) is a common feature in many biologically active coumarins and is pivotal for various molecular interactions. researchgate.net This group can act as both a hydrogen bond donor and acceptor, enabling it to form strong connections with amino acid residues like serine, tyrosine, and arginine within a receptor or enzyme's active site. nih.gov

The presence and availability of this hydroxyl group are often critical for activity. For example, in studies of coumarin derivatives as Mcl-1 inhibitors, a catechol group (containing two adjacent hydroxyls, such as at C-6 and C-7) was found to be a key constituent for inhibitory activity, and methylation of these hydroxyls led to a decrease in potency. nih.gov This highlights the importance of the hydrogen-bonding capability of the hydroxyl group.

| Modification at C-7 | General Effect on Biological Activity | Rationale |

| O-methylation (Methoxy) | Often decreases activity. | Blocks hydrogen bonding capability. nih.gov |

| O-acetylation (Acetoxy) | Can increase lipophilicity and may act as a prodrug. | May improve cell permeability; can be hydrolyzed in vivo to reveal the active hydroxyl group. |

| Replacement with Halogen | Can alter electronic properties and binding. | Changes the electrostatic potential and may form halogen bonds. |

This table represents generalized trends observed in related 7-hydroxycoumarin derivatives.

Impact of Aromatic Ring Substitutions on Specific Biological Pathways

Substituting the hydrogen atoms on the benzopyrone ring of the coumarin scaffold (at positions C-5, C-6, and C-8) can fine-tune the electronic and steric properties of the molecule, thereby influencing its selectivity and potency for specific biological pathways.

The introduction of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methyl, methoxy) can significantly alter the molecule's interaction with target enzymes or receptors. For instance, in a study on coumarin-based anticancer agents, 7,8-dihydroxycoumarins bearing alkyl groups at the C-3 position were found to be highly effective. nih.gov In another example, the introduction of a bromine atom at the C-6 position of a 7-hydroxycoumarin derivative resulted in a compound with reasonable cytotoxic activities. nih.gov

These substitutions can influence how the molecule fits into a binding pocket and its electronic complementarity with the target. The position of the substituent is also crucial; for example, introducing a nitrogen-containing group at the C-5 or C-8 position that allows for an intramolecular hydrogen bond was found to be unfavorable for Mcl-1 inhibition. nih.gov

| Substitution on Aromatic Ring | Position | General Effect on Biological Activity | Example Target Pathway |

| Dihydroxy | C-7, C-8 | Increased potency | Anticancer (Cytotoxicity) nih.gov |

| Bromo | C-6 | Increased potency | Anticancer (Cytotoxicity) nih.gov |

| Alkyl | C-5, C-6, C-8 | Can increase lipophilicity and steric bulk | Various |

| Nitro | C-6, C-8 | Electron-withdrawing, can enhance interactions | Various |

This table represents generalized trends observed in related coumarin derivatives.

Stereochemical Considerations and Enantiomeric Activity Differences

When a substituent at the C-4 position introduces a chiral center, the resulting enantiomers can exhibit different biological activities. For this compound, the butyl group itself does not create a chiral center. However, if the butyl chain were to be modified, for instance by introducing a branch or a functional group, a stereocenter could be created at the C-4 position.

The differential activity of enantiomers is a well-established principle in pharmacology. A classic example within the coumarin family is the anticoagulant warfarin, which is administered as a racemic mixture of its (R)- and (S)-enantiomers. The (S)-enantiomer is two to five times more potent as an inhibitor of vitamin K epoxide reductase than the (R)-enantiomer. dp.tech This difference arises because the two enantiomers interact differently with the chiral environment of the enzyme's active site.

Although specific studies on the enantiomeric activity of this compound derivatives are not available, it is a critical consideration for future drug design. The spatial arrangement of substituents can dictate the precise fit and orientation within a binding site, leading to significant variations in potency and selectivity between stereoisomers.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For coumarin derivatives, QSAR models have been developed to predict activities such as anticancer, anti-inflammatory, and enzyme inhibition. academie-sciences.frlongdom.org These models use molecular descriptors that quantify various physicochemical properties like electronic (e.g., dipole moment), steric (e.g., molecular volume), and topological features. nih.gov

For a series of 3- and 4-substituted 7-hydroxycoumarins analyzed as 17β-HSD3 inhibitors, a statistically significant 2D-QSAR model was developed. longdom.org The model revealed that the presence of bulky, electron-withdrawing groups at the substituent positions would increase the inhibitory activity. longdom.org Such models are invaluable for predicting the activity of newly designed analogues of this compound before their synthesis, thereby saving time and resources.

A representative QSAR equation for a series of coumarin derivatives might look like: Log(Activity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... Where 'c' represents coefficients determined from the regression analysis.

Identification of Key Pharmacophoric Features for Targeted Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For coumarin derivatives, common pharmacophoric features include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. researchgate.net

A pharmacophore model for a 4-substituted coumarin acting as a tubulin polymerization inhibitor identified a hydrogen bond acceptor, a hydrogen bond donor, and two aromatic rings (AHHRR) as crucial features. nih.gov In the case of this compound, a likely pharmacophore would include:

The C-7 hydroxyl group as a hydrogen bond donor/acceptor.

The lactone carbonyl oxygen as a hydrogen bond acceptor.

The benzene (B151609) ring as a hydrophobic and aromatic feature.

The C-4 butyl group as a key hydrophobic feature.

Molecular docking studies can further refine this by simulating the binding of the ligand to the active site of a protein, providing insights into the specific interactions that stabilize the ligand-protein complex. nih.gov Identifying these key features allows for the rational design of new derivatives with improved potency and selectivity.

Analytical Methodologies for Detection and Quantification of 4 Butyl 7 Hydroxy 2h Chromen 2 One in Research Matrices

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components from complex mixtures. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the most relevant techniques for the analysis of 4-butyl-7-hydroxy-2H-chromen-2-one.

HPLC is a highly versatile and widely used technique for the analysis of coumarin (B35378) derivatives due to its high resolution and sensitivity. The choice of detector is critical and depends on the required sensitivity and the spectroscopic properties of the analyte.

UV Detection: this compound, like other 7-hydroxycoumarins, possesses strong ultraviolet (UV) absorbance. A common approach involves using a C18 reversed-phase column with a gradient elution system. For instance, a gradient of an aqueous mobile phase (e.g., water with a small percentage of acetic acid to control pH) and an organic modifier (e.g., methanol or acetonitrile) can effectively separate the compound from other matrix components. researchgate.net UV detection is typically performed at the wavelength of maximum absorbance, which for 7-hydroxycoumarin derivatives is often around 320 nm. nih.gov A photodiode array (PDA) detector can be particularly useful as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. cncb.ac.cn

Fluorescence Detection: For enhanced sensitivity, fluorescence detection is a powerful option. 7-hydroxycoumarins are known for their fluorescent properties. A method developed for 4-hydroxycoumarin (B602359) anticoagulant rodenticides utilized fluorescence detection with an excitation wavelength of 318 nm and an emission wavelength of 390 nm. nih.gov It is anticipated that this compound would exhibit similar fluorescence characteristics, making this a highly sensitive method for its detection, especially in biological matrices where concentrations may be low.

Table 1: Exemplary HPLC Parameters for this compound Analysis

| Parameter | UV Detection | Fluorescence Detection |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Gradient | Optimized for separation | Optimized for separation |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | ~320 nm (UV/PDA) | Excitation: ~318 nm, Emission: ~390 nm |

| Internal Standard | 4-hydroxycoumarin or a structurally similar, non-interfering compound | 4-hydroxycoumarin or a structurally similar, non-interfering compound |

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the relatively low volatility of coumarins, derivatization is often necessary to convert them into more volatile forms suitable for GC analysis. researchgate.net

Derivatization: A common derivatization technique for compounds containing hydroxyl groups, such as this compound, is silylation. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) can be used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, thereby increasing volatility. sigmaaldrich.comnih.gov

GC-MS Analysis: Following derivatization, the sample can be injected into a GC system coupled with a mass spectrometer (MS). The GC separates the derivatized compound from other components, and the MS provides mass information for identification and quantification. A typical GC-MS method would involve a capillary column (e.g., HP-5MS) and a temperature-programmed oven to ensure good separation. omicsonline.org The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for the qualitative analysis and screening of compounds. For this compound, silica gel plates are a suitable stationary phase. The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically used. The separated spots can be visualized under UV light, where 7-hydroxycoumarins often exhibit blue fluorescence. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification under standardized conditions. wisc.edu

Preparative Chromatography: For the isolation and purification of larger quantities of this compound, preparative chromatography is employed. This can be either preparative TLC or, more commonly, column chromatography. In column chromatography, a stationary phase like silica gel is packed into a column, and the sample is eluted with an appropriate solvent system, similar to that used in TLC but on a larger scale. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure compound.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques for the detection of electroactive compounds like this compound. The phenolic hydroxyl group in the 7-position is susceptible to electrochemical oxidation.

Voltammetric Techniques: Differential pulse voltammetry (DPV) is a particularly sensitive voltammetric technique that can be used for the quantification of 7-hydroxycoumarin derivatives. A study on the determination of 7-hydroxycoumarin in human urine utilized a glassy carbon electrode and observed an anodic peak at approximately +0.66 V (vs. SCE). nih.gov A similar electrochemical behavior would be expected for this compound, allowing for the development of a quantitative method based on the relationship between the peak current and the concentration of the analyte. The presence of the electron-donating butyl group at the 4-position may slightly alter the oxidation potential.

Spectrophotometric and Fluorometric Assays for Quantification

Spectrophotometric and fluorometric assays are straightforward and rapid methods for the quantification of this compound, particularly in relatively simple matrices or after a purification step.

Spectrophotometric Assay: This method is based on the measurement of light absorption by the compound in the UV-visible region. The concentration of this compound can be determined by measuring the absorbance at its λmax (wavelength of maximum absorbance) and applying the Beer-Lambert law. The λmax for 7-hydroxycoumarin derivatives is typically in the range of 320-340 nm.

Fluorometric Assay: As mentioned earlier, 7-hydroxycoumarins are fluorescent. This property can be exploited for highly sensitive quantification. The fluorescence intensity is directly proportional to the concentration of the compound over a certain range. The excitation and emission wavelengths for 7-hydroxycoumarin are around 355 nm and 486 nm, respectively, in certain derivatized forms, though these can vary with the solvent and substitution pattern. nih.gov A standard calibration curve would be generated using known concentrations of this compound to quantify unknown samples.

Sample Preparation Strategies from Complex Biological Matrices (e.g., Cell Lysates, Culture Media)

The analysis of this compound in complex biological matrices like cell lysates and culture media requires an effective sample preparation step to remove interfering substances such as proteins, salts, and lipids.

Protein Precipitation: This is a common first step for removing proteins from biological samples. sigmaaldrich.com It involves the addition of a precipitating agent, such as a cold organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid), to the sample. nih.govaxispharm.com After mixing and centrifugation, the proteins form a pellet, and the supernatant containing the analyte can be collected for further analysis. This method is relatively simple and fast. abcam.com

Liquid-Liquid Extraction (LLE): LLE can be used to extract the compound of interest from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent depends on the polarity of the analyte. For a moderately polar compound like this compound, solvents like ethyl acetate or diethyl ether could be effective. After extraction, the organic layer is separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient sample clean-up and concentration technique compared to LLE. researchgate.net For this compound, a reversed-phase SPE cartridge (e.g., C18) can be used. nih.gov The sample is loaded onto the conditioned cartridge, and interfering polar compounds are washed away with a weak solvent (e.g., water). The analyte is then eluted with a stronger organic solvent (e.g., methanol or acetonitrile). researchgate.net The eluate can then be analyzed directly or after evaporation and reconstitution.

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Protein denaturation and removal | Simple, fast, inexpensive | Non-selective, may lead to co-precipitation of analyte |

| Liquid-Liquid Extraction | Partitioning between two immiscible liquids | Good for removing highly polar/nonpolar interferences | Can be labor-intensive, may require large solvent volumes |

| Solid-Phase Extraction | Partitioning between a solid and a liquid phase | High recovery, selective, can concentrate the analyte | More expensive than precipitation, requires method development |

Potential Applications in Chemical Biology, Material Science, and Environmental Science

Development of Molecular Probes and Fluorescent Tags Based on 4-butyl-7-hydroxy-2H-chromen-2-one

The inherent fluorescence of the coumarin (B35378) scaffold makes this compound a promising candidate for the development of molecular probes and fluorescent tags. Coumarin derivatives are known for their strong fluorescence and are widely used in various optical applications, including fluorescent probes. sapub.org The photophysical properties of coumarins can be tuned by introducing different substituents. The presence of an electron-donating hydroxyl group at the 7-position and an alkyl group at the 4-position can influence the fluorescence quantum yield and Stokes shift.

Research into related 7-hydroxycoumarin derivatives has demonstrated their utility as fluorescent markers. For instance, brominated 7-hydroxycoumarin-4-ylmethyl esters have been shown to be effective photolabile protecting groups, or "caged" compounds, that can release bioactive molecules upon photolysis. nih.gov These compounds exhibit significantly improved one- and two-photon cross-sections, making them highly efficient for three-dimensionally localized uncaging in biological systems. nih.gov The butyl group in this compound could further enhance its lipophilicity, potentially improving its ability to penetrate cell membranes for intracellular imaging applications.

The development of fluorescent probes based on the 7-hydroxycoumarin scaffold for competitive binding studies has also been reported. A 7-hydroxycoumarin fluorophore with high affinity for the macrophage migration inhibitory factor (MIF) tautomerase active site was identified, which showed fluorescence quenching upon binding. nih.govacs.org This property was leveraged to create a competition-based assay to quantify MIF binding. nih.govacs.org This suggests that this compound could be similarly functionalized to create specific probes for various biological targets.

Table 1: Photophysical Properties of a Related 7-Hydroxycoumarin Derivative

| Property | Value | Reference |

| Excitation Maximum | 340 nm | nih.gov |

| Emission Maximum | 460 nm | nih.gov |

| Stokes Shift | 120 nm | nih.gov |

| Quantum Yield | 0.25 | nih.gov |

Utilization in Chemo-Sensors and Biosensors

The 7-hydroxycoumarin framework is a versatile platform for the design of chemo-sensors and biosensors due to its responsive fluorescent properties. The fluorescence of these molecules can be modulated by interactions with specific analytes, leading to a detectable signal.

Coumarin-based fluorescent probes have been developed for the detection of various metal ions. nih.govresearchgate.net For example, Schiff base derivatives of 3-amino-7-hydroxy-2H-chromen-2-one have been synthesized as "turn-off" fluorescent probes for the selective detection of copper(II) and iron(III) ions. nih.govresearchgate.net The interaction of the probe with these metal ions leads to a significant decrease in fluorescence, with detection limits in the micromolar range. nih.gov The 4-butyl substituent on the coumarin ring could influence the sensor's selectivity and sensitivity towards different metal ions.

In the realm of biosensors, antibodies specific to 7-hydroxycoumarin have been utilized to develop an amperometric biosensor. nih.govrsc.org In this system, the binding of the antibody to the electroactive 7-hydroxycoumarin results in a measurable decrease in the electrochemical signal, allowing for the study of antibody-antigen interaction kinetics. nih.govrsc.org This principle could be adapted using this compound as the target analyte for the development of specific immunoassays.

Table 2: Performance of a Coumarin-Based Fluorescent Probe for Metal Ion Detection

| Analyte | Detection Limit | Sensing Mechanism | Reference |

| Copper(II) | ~10⁻⁵ M | Fluorescence Turn-Off | nih.gov |

| Iron(III) | ~10⁻⁵ M | Fluorescence Turn-Off | nih.gov |

Exploration as Precursors for Novel Materials (e.g., Polymers, Dyes)

The reactive functional groups of this compound, namely the hydroxyl group and the activatable positions on the coumarin ring, make it a valuable precursor for the synthesis of novel materials such as polymers and dyes.

In polymer science, coumarin derivatives have been incorporated into polymer matrices to create functional materials. For instance, 7-hydroxy-4-methylcoumarin has been blended with chitosan to prepare fluorescent films. researchgate.net The resulting films exhibit cyan fluorescence, with the intensity depending on the concentration of the coumarin derivative. researchgate.net The butyl group in this compound could enhance its compatibility with certain polymer matrices, potentially leading to materials with improved properties.

As a precursor for dyes, 4-hydroxycoumarin (B602359) derivatives have been used to synthesize azo dyes with good coloration properties for polyester fabrics. These dyes also exhibited biological activities, highlighting the multifunctionality of coumarin-based compounds. researchgate.net The specific shade and fastness properties of such dyes can be tuned by altering the substituents on the coumarin ring. The 4-butyl group would likely influence the solubility and dyeing characteristics of the resulting dye. Highly fluorescent and water-soluble dyes for cell analysis have been developed from halogen-substituted 7-hydroxycoumarins, demonstrating the potential of this scaffold in creating advanced staining agents. nih.gov

Role in Sustainable Agriculture (e.g., Plant Growth Regulators, Crop Protection Agents)

Coumarin and its derivatives are naturally occurring compounds in many plants and are known to play roles in plant defense and growth regulation. nih.gov This has led to research into their potential applications in sustainable agriculture as plant growth regulators and crop protection agents.

Chromones and chromanones, which are structurally related to coumarins, are involved in various stages of the plant life cycle, including growth regulation and protection against fungal pathogens. nih.gov Studies on various coumarin derivatives have demonstrated a wide range of biological activities, including antifungal and antimicrobial properties against plant pathogens. nih.gov For example, fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety have been synthesized and shown to exhibit significant antifungal activity against several plant pathogenic fungi, such as Botrytis cinerea and Rhizoctorzia solani. One of the synthesized compounds showed better efficacy against B. cinerea than the commercial fungicides Osthole and Azoxystrobin.

The introduction of a butyl group at the 4-position could modulate the biological activity and spectrum of 7-hydroxy-2H-chromen-2-one, potentially leading to the development of new and effective crop protection agents. The lipophilic nature of the butyl group might enhance the compound's ability to penetrate the cell walls of pathogenic fungi.

Table 3: Antifungal Activity of a Fluorinated 7-Hydroxycoumarin Derivative against Plant Pathogens

| Fungal Species | EC₅₀ (μg/mL) of Compound 5f | EC₅₀ (μg/mL) of Osthole | EC₅₀ (μg/mL) of Azoxystrobin | Reference |

| Botrytis cinerea | 5.75 | 33.20 | 64.95 | |

| Rhizoctorzia solani | 28.96 | 67.18 | 21.34 |

Environmental Fate and Ecotoxicological Studies (Non-Human Specific)

Understanding the environmental fate and ecotoxicological profile of chemical compounds is crucial for assessing their environmental impact. While specific data for this compound is limited, studies on related coumarin derivatives provide insights into their potential behavior in the environment.

The biodegradation of coumarins has been a subject of investigation. For instance, the soil bacterium Pseudomonas mandelii 7HK4 has been shown to be capable of degrading 7-hydroxycoumarin. mdpi.com The degradation pathway involves the reduction of the lactone ring, catalyzed by an alcohol dehydrogenase-type enzyme, to form 7-hydroxy-3,4-dihydrocoumarin. mdpi.com The persistence of chemical compounds in the environment is influenced by various factors, including their susceptibility to microbial degradation. The presence of a butyl group on the coumarin ring may affect the rate and pathway of biodegradation. Generally, increased alkyl chain length can sometimes decrease the rate of biodegradation. The persistence of environmental DNA in marine systems has been shown to be influenced by factors such as salinity, which could also affect the fate of organic compounds like coumarins. nih.gov

Future Research Directions and Unexplored Avenues for 4 Butyl 7 Hydroxy 2h Chromen 2 One Research

Advanced Synthesis of Complex Analogs and Conjugates

The synthesis of derivatives of 4-butyl-7-hydroxy-2H-chromen-2-one is a key area for future investigation. While the core structure can be assembled through established methods like the Pechmann condensation, the real opportunity lies in the creation of more complex analogs and conjugates. researchgate.netresearchgate.net This involves the strategic modification of the coumarin (B35378) backbone to enhance its biological activity, selectivity, and pharmacokinetic properties.

Future synthetic efforts could focus on:

Derivatization at the 7-hydroxy group: This position is ripe for the introduction of a wide variety of functional groups through etherification or esterification. These modifications can significantly alter the molecule's polarity, solubility, and ability to interact with biological targets. For instance, introducing polyethylene (B3416737) glycol (PEG) chains could improve water solubility and circulation time in biological systems.

Modification of the 4-butyl group: Altering the length and branching of the alkyl chain at the C4 position can influence the compound's lipophilicity and its fit within the binding pockets of target proteins. sciepub.com Exploring cyclic and aromatic substituents at this position could also lead to novel interactions.

Functionalization of the aromatic ring: Introducing substituents such as halogens, nitro groups, or amines onto the benzene (B151609) ring of the coumarin scaffold can modulate its electronic properties and provide handles for further chemical transformations. nih.gov

Conjugation to other bioactive molecules: Linking this compound to other pharmacophores, such as anticancer drugs or fluorescent dyes, could create multifunctional molecules with enhanced therapeutic efficacy or imaging capabilities. nih.gov Click chemistry provides a powerful and efficient method for creating such conjugates.

A table of representative synthetic strategies for coumarin derivatives is provided below:

| Reaction Type | Reagents and Conditions | Purpose | Reference |

| Pechmann Condensation | Resorcinol (B1680541), β-ketoester, acid catalyst (e.g., H₂SO₄) | Formation of the core coumarin ring system | researchgate.net |

| Etherification | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., acetone) | Modification of the 7-hydroxy group | nih.gov |

| Suzuki Coupling | Aryl boronic acid, palladium catalyst, base | Introduction of aryl groups | universiteitleiden.nl |

| Click Chemistry (CuAAC) | Alkyne or azide-functionalized coumarin, copper catalyst | Conjugation to other molecules | |

| Nitration | Concentrated nitric acid and sulfuric acid | Introduction of a nitro group for further functionalization |

Integration with Systems Biology Approaches for Network-Level Understanding

To fully comprehend the biological effects of this compound and its analogs, it is crucial to move beyond single-target-based assays. Systems biology offers a holistic approach to understanding how a compound affects the intricate network of genes, proteins, and metabolic pathways within a cell or organism.

Future research in this area should involve:

Transcriptomic and Proteomic Profiling: High-throughput techniques like RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics can reveal global changes in gene and protein expression in response to treatment with the compound. This can help identify key pathways and cellular processes that are modulated.

Metabolomic Analysis: By studying the changes in the cellular metabolome, researchers can gain insights into the compound's effects on metabolic pathways, which are often dysregulated in diseases like cancer.

Computational Network Analysis: The vast datasets generated from these "omics" studies can be integrated and analyzed using computational tools to construct and interrogate cellular networks. This can help to identify key nodes and modules within the network that are perturbed by the compound, providing a deeper understanding of its mechanism of action.

Development of Novel Analytical Platforms for High-Throughput Screening

The discovery of new bioactive coumarins depends on the ability to screen large libraries of compounds efficiently. High-throughput screening (HTS) platforms are essential for this purpose. youtube.com Future research should focus on developing and implementing innovative HTS assays tailored to the specific biological activities of interest for coumarin derivatives.

Key areas for development include:

Cell-based Assays: Designing cell-based assays that can measure a variety of cellular responses, such as cell viability, apoptosis, and the production of inflammatory mediators, in a high-throughput manner. nih.gov

Target-based Assays: Developing biochemical assays to screen for inhibitors of specific enzymes or receptors that are relevant to disease. tandfonline.com

Miniaturization and Automation: Utilizing robotics and microfluidics to miniaturize assays and automate the screening process, which can significantly reduce costs and increase throughput. youtube.com

The following table outlines different types of high-throughput screening assays:

| Assay Type | Principle | Example Application |

| Cell Viability Assay | Measures the number of viable cells after treatment with a compound. | Screening for cytotoxic anticancer agents. |

| Enzyme Inhibition Assay | Measures the ability of a compound to inhibit the activity of a specific enzyme. | Identifying inhibitors of kinases or proteases. |

| Reporter Gene Assay | Measures the expression of a reporter gene that is under the control of a specific promoter. | Screening for compounds that modulate a particular signaling pathway. |

| High-Content Screening | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Assessing complex cellular phenotypes like morphology and organelle function. |

Exploration of Synergistic Interactions with Other Small Molecules in In Vitro Systems

The combination of multiple therapeutic agents is a common strategy in the treatment of complex diseases like cancer. Investigating the synergistic interactions between this compound and other small molecules could reveal new therapeutic opportunities.

Future in vitro studies should aim to: